Synthesis of 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one: An In-depth Technical Guide
Synthesis of 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Pyrazolo[3,4-d]pyrimidine Scaffold
The pyrazolo[3,4-d]pyrimidine core is a privileged scaffold in medicinal chemistry, recognized for its remarkable versatility and therapeutic potential. As a structural isomer of the naturally occurring purine, hypoxanthine, this heterocyclic system has been extensively explored as a bioisostere in the design of numerous kinase inhibitors and other targeted therapies.[1][2] The strategic placement of nitrogen atoms allows for a multitude of hydrogen bonding interactions within enzyme active sites, making it a cornerstone for the development of potent and selective antagonists for various biological targets.[3][4]
Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including but not limited to, anticancer, antimicrobial, and anti-inflammatory properties.[5][6] Notably, the pyrazolo[3,4-d]pyrimidine framework is central to the structure of several approved drugs and clinical candidates, underscoring its importance in modern drug discovery. The synthesis of specifically substituted analogues, such as 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, is of significant interest as the bromophenyl moiety provides a handle for further chemical modification through cross-coupling reactions, enabling the exploration of a wider chemical space and the optimization of structure-activity relationships.
This guide provides a comprehensive, step-by-step protocol for the synthesis of 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, grounded in established chemical principles and supported by authoritative literature.
Synthetic Strategy: A Two-Step Approach
The synthesis of 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is most effectively achieved through a robust two-step sequence. This strategy involves the initial construction of a key intermediate, ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate, followed by the cyclization of this intermediate to form the desired pyrazolo[3,4-d]pyrimidine ring system. This approach is widely adopted for the synthesis of N-1-aryl substituted pyrazolopyrimidinones due to its reliability and the commercial availability of the starting materials.
Caption: Synthetic workflow for 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one.
Part 1: Synthesis of Ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate
The initial step involves the condensation of 4-bromophenylhydrazine with ethyl (ethoxymethylene)cyanoacetate. This reaction proceeds via a nucleophilic attack of the hydrazine onto the electron-deficient double bond of the cyanoacetate derivative, followed by an intramolecular cyclization and elimination of ethanol to afford the stable 5-aminopyrazole ring system.[7] The amino and ester functionalities are now perfectly positioned for the subsequent pyrimidine ring formation.
Experimental Protocol
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Moles (mol) | Equivalents | Amount |
| 4-Bromophenylhydrazine hydrochloride | 223.46 | 0.1 | 1.0 | 22.35 g |
| Ethyl (ethoxymethylene)cyanoacetate | 169.16 | 0.1 | 1.0 | 16.92 g |
| Sodium Acetate | 82.03 | 0.1 | 1.0 | 8.20 g |
| Ethanol (absolute) | 46.07 | - | - | 500 mL |
| Water | 18.02 | - | - | As needed |
Procedure:
-
To a 1 L round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-bromophenylhydrazine hydrochloride (22.35 g, 0.1 mol) and sodium acetate (8.20 g, 0.1 mol) to absolute ethanol (500 mL).
-
Stir the mixture at room temperature for 15 minutes to liberate the free hydrazine base.
-
Add ethyl (ethoxymethylene)cyanoacetate (16.92 g, 0.1 mol) to the reaction mixture.
-
Heat the mixture to reflux and maintain this temperature for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane, 1:1).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into ice-cold water (1 L) with stirring.
-
A solid precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with cold water.
-
Recrystallize the crude product from ethanol to afford pure ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate as a crystalline solid.[1][7]
-
Dry the product in a vacuum oven.
Expected Yield: 60-70%
Characterization: The structure of the intermediate should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Part 2: Synthesis of 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
The final step is the cyclization of the aminopyrazole intermediate to form the pyrazolopyrimidinone ring. This is achieved by heating the intermediate in formamide. Formamide serves as both the solvent and the source of the final carbon atom required to complete the pyrimidine ring. The reaction involves the initial formation of a formylamino intermediate, followed by an intramolecular cyclization and dehydration to yield the thermodynamically stable aromatic pyrazolopyrimidinone system.
Experimental Protocol
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Moles (mol) | Equivalents | Amount |
| Ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate | 312.15 | 0.05 | 1.0 | 15.61 g |
| Formamide | 45.04 | - | - | 100 mL |
| Water | 18.02 | - | - | As needed |
Procedure:
-
In a 250 mL round-bottom flask equipped with a reflux condenser, place ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate (15.61 g, 0.05 mol) and formamide (100 mL).
-
Heat the mixture to 180-190 °C and maintain this temperature for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Pour the cooled solution into cold water (500 mL) with vigorous stirring.
-
A solid product will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration and wash it with cold water.
-
Recrystallize the crude product from a suitable solvent such as ethanol or a mixture of DMF and water to obtain pure 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one.
-
Dry the final product under vacuum.
Expected Yield: 75-85%
Characterization: The final product should be thoroughly characterized by ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis to confirm its identity and purity.
Safety and Handling
-
4-Bromophenylhydrazine hydrochloride is toxic and a suspected mutagen. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.
-
Formamide is a teratogen and should be handled with caution. Avoid inhalation and skin contact.
-
Phosphorus oxychloride (used in some alternative one-pot syntheses) is highly corrosive and reacts violently with water.[8][9] It should be handled with extreme care in a fume hood.
-
Always follow standard laboratory safety procedures.
Conclusion
The described two-step synthesis provides a reliable and efficient route to 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one. The procedure utilizes readily available starting materials and employs standard organic synthesis techniques. The resulting product is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The versatility of the pyrazolo[3,4-d]pyrimidine scaffold, coupled with the potential for further functionalization of the bromophenyl group, makes this synthetic protocol highly relevant for researchers in medicinal chemistry and drug development.
References
-
Zhang, X., Lin, Q., & Zhong, P. (2010). A Facile One-pot Synthesis of 1-Arylpyrazolo[3,4-d]pyrimidin-4-ones. Molecules, 15(5), 3079-3086. [Link]
-
Sessa, F., et al. (2004). Synthesis and biological evaluation of 1-aryl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4-one inhibitors of cyclin-dependent kinases. Journal of Medicinal Chemistry, 47(24), 5946-5957. [Link]
-
Zhang, X., Lin, Q., & Zhong, P. (2010). A facile one-pot synthesis of 1-arylpyrazolo[3,4-d]pyrimidin-4-ones. Molecules (Basel, Switzerland), 15(5), 3079–3086. [Link]
-
Asif, M. (2014). Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent. Journal of Applied Pharmaceutical Science, 4(1), 74-79. [Link]
-
Gadipelly, S., et al. (2018). Synthesis of pyrazolo[3,4-d]pyrimidin-4(5H)-ones Tethered to 1,2,3-triazoles and Their Evaluation as Potential Anticancer Agents. European Journal of Medicinal Chemistry, 156, 43-52. [Link]
-
Kumar, A., & Aggarwal, N. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Arkivoc, 2018(3), 1-46. [Link]
-
Kumar, A., & Aggarwal, N. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. ARKIVOC: Online Journal of Organic Chemistry, 2018(3). [Link]
-
Chen, Y.-L., et al. (2017). One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. Molecules, 22(5), 820. [Link]
-
Chen, Y.-L., et al. (2022). One‐Pot Acid Catalytic Cyclization Synthesis of Imidazo[4,5‐c]Pyrazoles and Pyrazolo[3,4‐d]Pyrimidines from 5‐Amino‐4‐Nitrosopyrazoles with Vilsmeier Reagent. ChemistrySelect, 7(32), e202202029. [Link]
-
Davoodnia, A., Vahedinia, A., & Tavakoli-Hoseini, N. (2012). Synthesis of Some New Pyrazolo[3,4-d]pyrimidin-4-amines. Asian Journal of Chemistry, 24(8), 3433-3435. [Link]
-
Chen, Y.-L., et al. (2017). Selective Synthesis of Pyrazolo[3,4-d]pyrimidine, N-(1H-Pyrazol-5-yl)formamide, or N-(1H-Pyrazol-5-yl)formamidine Derivatives from N-1-Substituted-5-aminopyrazoles with New Vilsmeier-Type Reagents. ChemistrySelect, 2(21), 5946-5951. [Link]
- Atabay, C., & Koyuncu, H. (2020). Method for the preparation of 1H-pirazolo[3,4-d]pyrimidine derivatives.
-
Ben-Abdallah, M., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 29(21), 4983. [Link]
-
Martinelli, M., et al. (2017). Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic glioblastoma model. Journal of Medicinal Chemistry, 60(13), 5613-5627. [Link]
-
Rojas, R. S., et al. (2019). Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. International Journal of Organic Chemistry, 9(1), 1-15. [Link]
-
PrepChem. (n.d.). Synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid, ethyl ester. Retrieved from [Link]
-
Abd El-Sattar, A. A., et al. (2023). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances, 13(28), 19349-19361. [Link]
-
Elgazwy, A. S. M., et al. (2013). Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 8), o1376. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of 1-aryl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4-one inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. usiena-air.unisi.it [usiena-air.unisi.it]
- 5. Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of pyrazolo[3,4-d]pyrimidin-4(5H)-ones tethered to 1,2,3-triazoles and their evaluation as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. prepchem.com [prepchem.com]
- 8. A Facile One-pot Synthesis of 1-Arylpyrazolo[3,4-d]Pyrimidin- 4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A facile one-pot synthesis of 1-arylpyrazolo[3,4-d]pyrimidin-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
